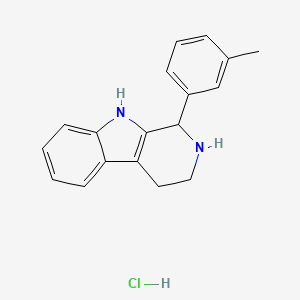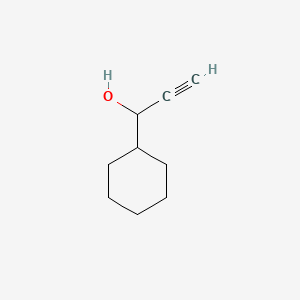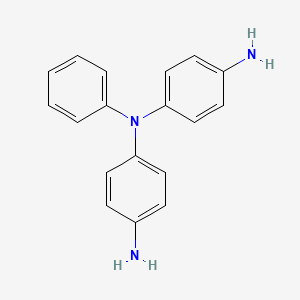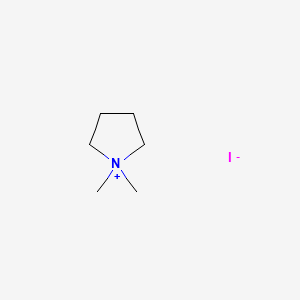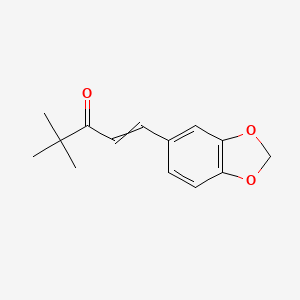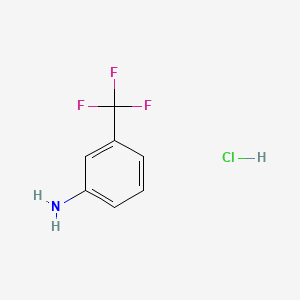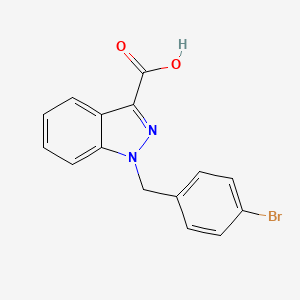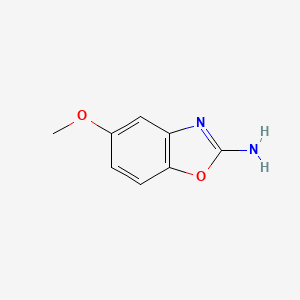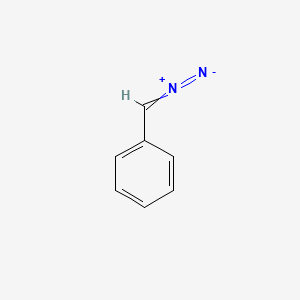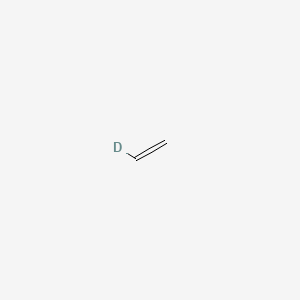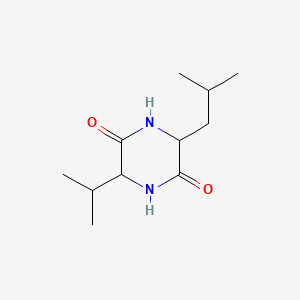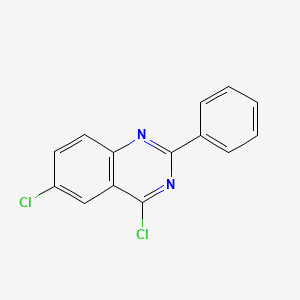
4,6-Dichloro-2-phenylquinazoline
説明
4,6-Dichloro-2-phenylquinazoline is a chemical compound with the molecular formula C14H8Cl2N2. It has a molecular weight of 275.14 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H8Cl2N2/c15-10-6-7-12-11(8-10)13(16)18-14(17-12)9-4-2-1-3-5-9/h1-8H . This indicates the presence of a quinazoline core structure with two chlorine atoms and a phenyl group attached.Physical And Chemical Properties Analysis
This compound is a white solid . It has a molecular weight of 275.14 .科学的研究の応用
Anticancer Properties
One study explored the structure-activity relationship (SAR) of 4-anilinoquinazolines, leading to the identification of a compound with potent apoptosis induction capabilities and significant anticancer potential. This compound exhibited excellent blood-brain barrier penetration and efficacy in various cancer models, including breast cancer xenografts (Sirisoma et al., 2009).
Antimicrobial and Antifungal Activities
Another line of research involved the synthesis and testing of quinazoline-4-thiones for antimicrobial and antifungal activities. Among these, 6-chloro derivatives showed promising antimycobacterial properties against Mycobacterium avium and M. kansasii, as well as photosynthesis-inhibiting and antialgal activities (Kubicová et al., 2003).
Antidepressant Drug Development
Research into 4-phenylquinoline derivatives as potential antidepressants demonstrated that certain structural modifications at the 2-position of the quinoline ring can enhance antidepressant activity, with some compounds showing potency comparable to or slightly greater than that of imipramine (Alhaider Aa et al., 1985).
EGFR-TK Inhibition for Antitumor Activity
Novel 4-arylaminoquinazolines were designed and synthesized, displaying inhibitory effects against tumor cells and EGFR-TK activity. One compound, in particular, showed potent antiproliferative activities and the ability to induce apoptosis in tumor cells (Yaling Zhang et al., 2019).
Synthesis and Antimicrobial Evaluation
The synthesis of 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones and their evaluation for antimicrobial activity revealed several compounds with significant activity, highlighting the potential for quinazoline derivatives in antimicrobial drug development (Patel et al., 2011).
将来の方向性
作用機序
Target of Action
The primary target of 4,6-Dichloro-2-phenylquinazoline is the Bromodomain-containing protein 4 (BRD4), an epigenetic reader that can specifically bind to acetylated lysine residues of histones . BRD4 has emerged as an attractive therapeutic target for various diseases, including cancer, cardiac remodeling, and heart failure .
Mode of Action
This compound interacts with BRD4 at the molecular and cellular levels . .
Biochemical Pathways
The compound’s action affects the TGF-β1/Smad2/3 signaling pathway . This pathway is associated with fibrosis, a condition characterized by the excessive accumulation of extracellular matrix proteins, leading to organ dysfunction and failure .
Pharmacokinetics
It is noted that the compound c-34, which has a 4-phenylquinazoline scaffold like this compound, has better pharmacokinetic and physicochemical properties compared to the positive control jq1 .
Result of Action
The action of this compound effectively alleviates the activation of fibroblasts in vitro and in vivo cardiac fibrosis . This is associated with the downregulation of the BRD4 downstream target c-MYC and the inhibition of the TGF-β1/Smad2/3 signaling pathway .
生化学分析
Biochemical Properties
4,6-Dichloro-2-phenylquinazoline plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect signaling pathways and cellular processes . Additionally, this compound can bind to DNA and RNA, potentially interfering with gene expression and replication .
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and context. In cancer cells, it has been observed to induce apoptosis, a form of programmed cell death, by disrupting mitochondrial function and activating caspases . It also affects cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and survival . Furthermore, this compound can alter gene expression by modulating transcription factors and epigenetic markers .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to the active sites of enzymes, inhibiting their activity and preventing substrate binding . This compound also interacts with nucleic acids, forming complexes that can block transcription and replication . Additionally, this compound can modulate the activity of transcription factors, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature . Long-term exposure to this compound has been shown to cause persistent changes in cellular function, such as altered metabolism and reduced proliferation . These effects are often reversible upon removal of the compound, but some changes may persist due to epigenetic modifications .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, it can have therapeutic effects, such as reducing tumor growth and inflammation . At high doses, it can cause toxicity, leading to adverse effects such as liver damage and immunosuppression . The threshold for these effects depends on the species and the route of administration, with oral administration generally being less toxic than intravenous injection .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can have different biological activities, some of which may contribute to the overall effects of the compound . Additionally, this compound can affect metabolic flux by inhibiting key enzymes in glycolysis and the citric acid cycle .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed by various mechanisms. It can diffuse across cell membranes due to its lipophilic nature, but it also interacts with specific transporters and binding proteins . These interactions can affect its localization and accumulation in different cellular compartments . For example, this compound has been shown to accumulate in the nucleus, where it can interact with DNA and RNA .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is primarily found in the nucleus, where it can exert its effects on gene expression and replication . It can also localize to other organelles, such as mitochondria and the endoplasmic reticulum, where it can affect cellular metabolism and signaling . The localization of this compound is influenced by various factors, including targeting signals and post-translational modifications .
特性
IUPAC Name |
4,6-dichloro-2-phenylquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N2/c15-10-6-7-12-11(8-10)13(16)18-14(17-12)9-4-2-1-3-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XALHJBONTKQNKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70327014 | |
| Record name | 4,6-dichloro-2-phenylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70327014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54665-93-9 | |
| Record name | 4,6-Dichloro-2-phenylquinazoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54665-93-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,6-dichloro-2-phenylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70327014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




